molecular formula C21H32N2O3 B1325626 Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate CAS No. 898763-65-0

Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate

Cat. No. B1325626
M. Wt: 360.5 g/mol
InChI Key: XYADEEPHJWXMOH-UHFFFAOYSA-N
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Description

Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate is a chemical compound . It is a molecule that contains a total of 59 bonds. There are 27 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 ketone (aromatic), and 2 tertiary amines (aliphatic) .


Molecular Structure Analysis

The molecular structure of Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate is quite complex. It contains a total of 59 bonds, including 27 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 ketone (aromatic), and 2 tertiary amines (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate has a molecular weight of 360.5 g/mol . The predicted boiling point is 478.9±45.0 °C, and the predicted density is 1.068±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis Techniques and Intermediate Roles

    • Ethyl 7-oxoheptanoate derivatives, including methyl 7-oxoheptanoate, have been synthesized through various methods, such as the reaction of cycloheptanone with potassium persulfate. These compounds serve as intermediates in the synthesis of other chemicals, illustrating their utility in organic synthesis processes (Ballini, Marcantoni, & Petrini, 1991).
  • Role in Creating Structurally Diverse Compounds

    • The versatility of ethyl 7-oxoheptanoate derivatives is evident in their application for synthesizing structurally diverse compounds. For instance, ethyl 2-acetoxy-3-oxoheptanoate has been used to create 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, showcasing the potential for creating complex molecules (Takeda, Amano, & Tsuboi, 1977).
  • Pharmaceutical Synthesis and Antiproliferative Activity

    • In pharmaceutical research, ethyl 7-oxoheptanoate derivatives have been used to synthesize compounds with potential medical applications. For example, the synthesis of combretastatin derivatives with an adamantane fragment, which showed moderate cytotoxicity against human epithelial lung carcinoma cells, highlights the role of these compounds in drug development (Nurieva et al., 2015).
  • Chemical Reactions and Photochemical Studies

    • Photochemical studies involving ethyl 7-oxoheptanoate derivatives have provided insights into chemical reactions and the formation of specific esters. These findings are important for understanding reaction mechanisms in organic chemistry (Tokuda, Watanabe, & Itoh, 1978).
  • Preparation of Novel Heterocycles and Biological Studies

    • Research has also focused on the synthesis of novel heterocycles derived from ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, demonstrating the role of ethyl 7-oxoheptanoate derivatives in creating biologically significant compounds (Youssef, Abbady, Ahmed, & Omar, 2013).

properties

IUPAC Name

ethyl 7-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-3-26-21(25)8-6-4-5-7-20(24)19-11-9-18(10-12-19)17-23-15-13-22(2)14-16-23/h9-12H,3-8,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYADEEPHJWXMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643008
Record name Ethyl 7-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate

CAS RN

898763-65-0
Record name Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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